3,3,4,4,4-Pentafluorobutane-1-sulfonamide

Description

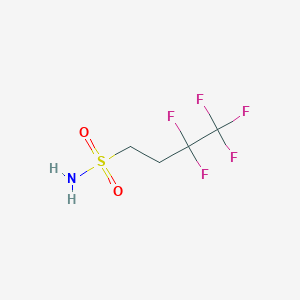

3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a butane backbone substituted with five fluorine atoms at the 3rd and 4th carbon positions and a sulfonamide (-SO₂NH₂) group at the terminal carbon. Its molecular formula is C₄H₅F₅NO₂S, with a molecular weight of 248.76 g/mol and a purity of 95% as reported in synthesis protocols .

Properties

IUPAC Name |

3,3,4,4,4-pentafluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F5NO2S/c5-3(6,4(7,8)9)1-2-13(10,11)12/h1-2H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEBYJVDVXBTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036932 | |

| Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29765-92-2 | |

| Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluorobutane-1-sulfonamide typically involves the reaction of 3,3,4,4,4-pentafluorobutylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure the efficient and safe production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis:

3,3,4,4,4-Pentafluorobutane-1-sulfonamide serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Biological Activity Studies:

Research has been conducted to investigate the potential biological activities of this compound. Its interactions with biomolecules can provide insights into its mechanism of action and possible therapeutic applications. Studies have shown that the compound can influence cellular pathways through its interaction with specific molecular targets .

Medicine

Pharmaceutical Intermediate:

There is ongoing research into the potential of this compound as a pharmaceutical intermediate or active ingredient. The compound's unique properties may contribute to the development of new drugs or therapeutic agents targeting various diseases. Its role in drug formulation is being explored due to its favorable chemical characteristics .

Industry

Development of Specialty Chemicals:

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for creating products with specific functionalities required in various sectors such as coatings, surfactants, and advanced materials .

Case Study 1: Organic Synthesis Applications

A study demonstrated the use of this compound as a reagent in multi-step organic synthesis aimed at creating fluorinated compounds with potential pharmaceutical applications. The results indicated that the compound facilitated several key reactions leading to high yields of desired products while maintaining structural integrity throughout the synthesis process.

Case Study 2: Biological Interaction Studies

Research published in a peer-reviewed journal investigated the interactions between this compound and various biomolecules. The findings revealed that the compound could modulate specific enzymatic activities and influence cellular signaling pathways. This study provided valuable insights into its potential therapeutic roles .

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity and stability, affecting its overall activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Molecular Properties

Key Observations:

- Functional Groups :

- Sulfonamide derivatives (e.g., this compound) are more polar than their alcohol (e.g., 3,3,4,4,4-Pentafluorobutan-1-ol) or iodide (e.g., 1-Iodo-3,3,4,4,4-pentafluorobutane) counterparts, enabling hydrogen bonding and biological interactions .

- The iodide derivative is highly reactive in nucleophilic substitutions due to the iodine atom, unlike sulfonamides, which are more stable .

Reactivity Trends:

- Sulfonamides generally exhibit lower reactivity toward electrophiles compared to alkyl halides (e.g., 1-Iodo-3,3,4,4,4-pentafluorobutane) due to the electron-withdrawing sulfonamide group .

- Fluorination at the 3,4-positions enhances thermal stability (decomposition >200°C) compared to non-fluorinated sulfonamides .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Hydrophobicity : Increased fluorination correlates with higher LogP values, making the sulfonamide less water-soluble than the alcohol derivative .

Biological Activity

3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a fluorinated sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group attached to a pentafluorobutane moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Sulfonamides are known to exhibit various biological activities primarily through the inhibition of bacterial folic acid synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds with sulfonamide moieties demonstrate enhanced antibacterial activity compared to their non-sulfonamide counterparts. In vitro evaluations reveal effective minimum inhibitory concentrations (MICs) against various bacterial strains .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 20 |

| S. aureus | 15 | |

| P. aeruginosa | 25 |

Immunotoxicity and Developmental Effects

Recent studies have highlighted the immunotoxic effects associated with per- and polyfluoroalkyl substances (PFAS), including sulfonamides like this compound. These compounds have been linked to altered immune responses and developmental toxicity in model organisms such as zebrafish. For example, exposure to certain PFAS resulted in decreased antibody responses and increased susceptibility to infections in animal models .

Table 2: Immunotoxicity Studies in Zebrafish

| Study Reference | Exposure Concentration (μM) | Observed Effects |

|---|---|---|

| Study A | 5 | Developmental malformations |

| Study B | 0.5 | Reduced immune response |

| Study C | 10 | Increased mortality |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated notable efficacy with a significant reduction in bacterial load compared to untreated controls.

Case Study 2: Toxicological Assessment

A toxicological assessment involving chronic exposure to the compound revealed alterations in immune function markers in rodents. The study indicated a dose-dependent relationship between exposure levels and immunosuppression indicators such as reduced serum immunoglobulin levels .

Q & A

Q. What are the established synthetic pathways for 3,3,4,4,4-Pentafluorobutane-1-sulfonamide, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via a two-step reaction. First, perfluoropropylene reacts with sulfuryl chloride (SO₂Cl₂) to form perfluoropropenyl sulfuryl chloride. This intermediate is then treated with an amine (e.g., ammonia or methylamine) to yield the sulfonamide. Key characterization techniques include ¹⁹F NMR to confirm fluorinated chain integrity and FT-IR spectroscopy to validate sulfonamide functional groups (C–F stretches at 1,150–1,350 cm⁻¹, S=O stretches at 1,320–1,370 cm⁻¹). Purity can be assessed via HPLC-MS using reverse-phase columns and acetonitrile/water gradients .

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) with electron-capture detection (ECD) for high sensitivity to fluorinated impurities. For non-volatile residues, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and negative ionization mode. Quantify residual solvents via headspace GC-FID , referencing ICH Q3C guidelines. Calibration standards should include perfluorinated analogs (e.g., perfluorobutanesulfonic acid) to account for matrix effects .

Q. How can researchers assess the thermal and chemical stability of this compound under experimental conditions?

Methodological Answer: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition thresholds. For chemical stability, incubate the compound in acidic (pH 3), neutral (pH 7), and basic (pH 10) buffers at 25–60°C for 24–72 hours, followed by ¹⁹F NMR to detect defluorination or sulfonamide hydrolysis. Compare results to control samples stored in inert solvents (e.g., hexafluorobenzene) .

Advanced Research Questions

Q. What are the environmental fate and degradation pathways of this compound in aquatic systems?

Methodological Answer: Conduct microcosm studies simulating freshwater and marine environments. Use LC-MS/MS to monitor parent compound depletion and identify transformation products (e.g., perfluorobutanesulfonic acid via oxidative cleavage). Assess biodegradation potential via OECD 301F tests with activated sludge. For photolytic degradation, expose aqueous solutions to UV light (254 nm) and analyze products via high-resolution mass spectrometry (HRMS). Compare results to EPA databases on perfluoroalkyl sulfonamides (PFAS) .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Design kinetic experiments using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor reaction progress via in-situ ¹⁹F NMR to track intermediate formation. Computational studies (e.g., DFT calculations ) can model transition states and identify electronic effects of the pentafluorobutyl group on sulfonamide electrophilicity. Cross-reference with analogous reactions of non-fluorinated sulfonamides to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Re-evaluate conflicting studies by standardizing test models (e.g., OECD 423 acute oral toxicity vs. EPA ECOTOX chronic exposure ). Control for batch-to-batch variability using certified reference materials. Perform meta-analyses to identify confounding factors (e.g., solvent carriers, species-specific metabolic pathways). Validate in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) with in vivo zebrafish embryo toxicity models (OECD 236) .

Q. How does this compound perform in advanced separation technologies, such as fluoropolymer-based membranes?

Methodological Answer: Incorporate the sulfonamide into block copolymer membranes via phase inversion. Characterize membrane performance using gas permeability tests (e.g., CO₂/N₂ selectivity) and contact angle measurements to assess hydrophobicity. Compare to commercial perfluorosulfonic acid membranes (e.g., Nafion) via electrochemical impedance spectroscopy (EIS) for ion transport efficiency. Reference CRDC subclass RDF2050104 for membrane engineering frameworks .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological macromolecules?

Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with serum albumin or cytochrome P450 enzymes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Link findings to organofluorine chemistry theories, such as the "fluorine gauche effect" and its impact on conformational stability .

Q. How can researchers optimize synthetic reproducibility while minimizing perfluorinated byproducts?

Methodological Answer: Implement design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). Use response surface methodology (RSM) to model yield vs. byproduct formation. Replace sulfuryl chloride with greener alternatives (e.g., SOCl₂ with ionic liquid catalysts) to reduce Cl⁻ byproducts. Monitor fluorine mass balance via ion chromatography .

Q. What interdisciplinary approaches integrate this compound into renewable energy or carbon capture systems?

Methodological Answer: Explore its use as a CO₂-philic surfactant in solvent-based carbon capture (e.g., water-lean solvents). Characterize CO₂ absorption capacity via gravimetric analysis and correlate with Hansen solubility parameters. Collaborate with combustion engineers (CRDC subclass RDF2050105) to assess compatibility with biofuel blends. Cross-reference EPA PFAS disposal guidelines to mitigate environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.